Disodium epoxysuccinate

概要

説明

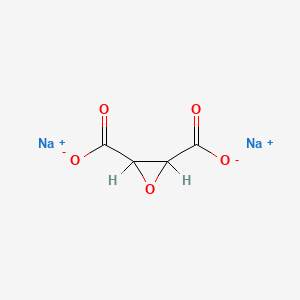

Disodium epoxysuccinate is a chemical compound with the molecular formula C4H2Na2O5. It is a disodium salt of epoxysuccinic acid, which contains an oxirane ring and two carboxylate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

Disodium epoxysuccinate can be synthesized through the epoxidation of maleic acid or fumaric acid using hydrogen peroxide in the presence of a tungstate or molybdate catalyst . The reaction is carried out in an aqueous solution, and the resulting product is purified using a strongly basic anion exchange resin .

Industrial Production Methods

In industrial settings, this compound is produced by reacting maleic acid with hydrogen peroxide under controlled conditions. The reaction mixture is then treated with an anion exchange resin to remove impurities and obtain high-purity this compound .

化学反応の分析

Enzymatic Hydrolysis

Disodium epoxysuccinate undergoes stereospecific hydrolysis catalyzed by cis-epoxysuccinate hydrolases (CESHs) . This reaction is critical for industrial production of enantiomerically pure tartaric acids.

Mechanism of Action

-

Step 1 : Nucleophilic attack by residue D18 on the C2 atom of the oxirane ring, forming an enzyme-substrate ester intermediate.

-

Step 2 : Protonation of the oxirane oxygen by R55, stabilizing the transition state.

-

Step 3 : Water activation by the E212-H190 diad, leading to ester bond cleavage and release of L-(+)-tartaric acid (L-TA) .

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 45°C |

| Optimal pH | 9.0 |

| Catalytic Residues | D18, R55, E212, H190 |

Key Outcomes

Epoxidation Reaction

Reagents :

-

Maleic acid

-

Hydrogen peroxide (H₂O₂)

-

Tungstate or molybdate catalyst

Optimal Conditions :

| Parameter | Value |

|---|---|

| Temperature | 65°C |

| Reaction Time | 1.5 hours |

| Catalyst Loading | 3% (w/w) |

| Molar Ratio (NaOH:Maleic Anhydride) | 2:1 |

| H₂O₂:Maleic Anhydride Ratio | 1:1 (w/w) |

Yield : 88% under these conditions .

Catalyst Removal

-

Ion Exchange : Strongly basic anion exchange resins (e.g., "DIAION" PA 410) remove tungstate catalysts at pH 5 .

-

Efficiency : >99.95% catalyst removal, ensuring high-purity this compound .

pH-Dependent Stability

This compound exhibits stability across a narrow pH range during synthesis and purification:

| Process Step | pH Adjustment | Purpose |

|---|---|---|

| Epoxidation | 2–7 | Facilitate H₂O₂ reactivity |

| Post-Reaction | 8–9 | Decompose excess H₂O₂ |

| Ion Exchange | 5 | Optimize catalyst adsorption |

Comparative Analysis of Hydrolysis Pathways

| Parameter | Enzymatic Hydrolysis | Chemical Hydrolysis |

|---|---|---|

| Catalyst | CESHs | Acid/Base |

| Stereospecificity | High (L-TA production) | Low (racemic mixture) |

| Rate | Fast (minutes) | Slow (hours) |

| Byproducts | Minimal | Tartaric acid derivatives |

Industrial and Environmental Implications

科学的研究の応用

Disodium epoxysuccinate has a wide range of applications in scientific research:

作用機序

The mechanism of action of disodium epoxysuccinate involves the hydrolysis of the oxirane ring by cis-epoxysuccinate hydrolases. These enzymes catalyze the conversion of this compound to tartaric acid through a two-step mechanism involving an active catalytic triad consisting of Asp-His-Glu . The oxirane ring is opened by the protonation of the oxirane oxygen, facilitated by an arginine residue .

類似化合物との比較

Disodium epoxysuccinate can be compared with other similar compounds, such as:

Disodium maleate: Another disodium salt of a dicarboxylic acid, but lacks the oxirane ring.

Disodium fumarate: Similar to disodium maleate, but with a different geometric configuration.

Disodium tartrate: The final product of this compound hydrolysis, containing two hydroxyl groups instead of an oxirane ring.

This compound is unique due to its oxirane ring, which imparts distinct chemical reactivity and applications in various fields.

生物活性

Disodium epoxysuccinate, also known as disodium oxirane-2,3-dicarboxylate, is a compound that has garnered attention due to its diverse biological activities and applications, particularly in enzymatic interactions and its potential therapeutic uses. This article delves into its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Target Enzymes:

this compound primarily interacts with cis-epoxysuccinate hydrolases (CESHs) . The interaction follows a two-step catalytic mechanism where the compound is hydrolyzed to produce l(+)-tartaric acid . This enzymatic reaction is significant for both biochemical research and potential therapeutic applications, particularly in synthesizing enantiomerically pure tartaric acids which are valuable in various industries.

Biochemical Pathways:

The hydrolysis of this compound by CESH leads to the conversion of cis-epoxysuccinic acid into tartaric acid. This reaction is catalyzed under optimal conditions of 45°C and pH 9.0, highlighting the specificity and efficiency of the enzyme involved .

This compound exhibits several notable biochemical properties:

- Enzymatic Hydrolysis: The compound can be hydrolyzed by specific enzymes such as epoxide hydrolases, resulting in the formation of beneficial derivatives like disodium L-(+)-tartrate. This conversion has implications for both biochemical research and potential therapeutic applications .

- Biodegradability: Its structure contributes to its biodegradability, making it an attractive alternative in various applications, including detergent formulations where it serves as a non-phosphoric builder .

- Industrial Applications: Research indicates that disodium polyepoxysuccinate can inhibit scale formation under specific conditions used during synthesis, suggesting its utility in water treatment and other industrial processes .

Case Studies and Research Findings

-

Enantiomeric Tartaric Acid Production:

A study demonstrated that bacteria such as Achromobacter and novel species of Alcaligenes can effectively hydrolyze cis-epoxysuccinate to produce d(−)-tartaric acid. This biocatalytic process showcases the compound's potential in producing enantiomerically pure substances for pharmaceutical applications . -

Solid-Phase Synthesis:

Solid-phase methods have been developed for synthesizing epoxysuccinate-based inhibitors displaying diverse nonpeptidic groups. These inhibitors have shown significant potency against cathepsins, which are implicated in cancer progression. The low toxicity associated with these compounds further enhances their therapeutic potential . -

Hydrogenolysis Studies:

Investigations into the hydrogenolysis of disodium trans-epoxysuccinate revealed its conversion to malate using supported Pd catalysts. This reaction pathway could be crucial for developing biodegradable alternatives in various chemical processes .

Summary Table of Biological Activities

特性

IUPAC Name |

disodium;oxirane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOBCDRJMPBXQP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3272-11-5 (Parent) | |

| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9068241 | |

| Record name | Disodium epoxysuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40618-18-6, 109578-44-1 | |

| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040618186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Oxiranedicarboxylic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium epoxysuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium epoxysuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-OXIRANEDICARBOXYLIC ACID, DISODIUM SALT, HOMOPOLYMER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。